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molecular formula C6H9N3OS B1363531 2,4-Dimethylthiazole-5-carbohydrazide CAS No. 99357-25-2

2,4-Dimethylthiazole-5-carbohydrazide

Cat. No. B1363531
M. Wt: 171.22 g/mol
InChI Key: WHGDPVYDXLQXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030322B2

Procedure details

To ethyl 2,4-dimethylthiazole-5-carboxylate (Prep25, 50 g, 0.27 mol) in ethanol (200 mL), hydrazine hydrate (64 g, 1.08 mol) was added. The mixture was stirred at 90° C. overnight. After cooling to room temperature, the solvent was removed under vacuum to afford 41 g of crude product as a solid. The crude was purified by FC to give 23 g pure title compound product (y=50%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:8]([O:10]CC)=O)=[C:5]([CH3:7])[N:6]=1.O.[NH2:14][NH2:15]>C(O)C>[CH3:1][C:2]1[S:3][C:4]([C:8]([NH:14][NH2:15])=[O:10])=[C:5]([CH3:7])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
64 g
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford 41 g of crude product as a solid
CUSTOM
Type
CUSTOM
Details
The crude was purified by FC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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